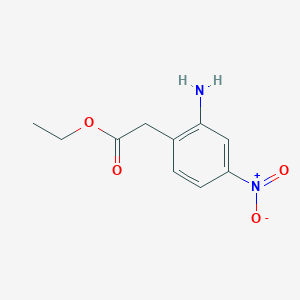
1,3-Dibromo-2,5-dichloro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,5-dichloro-4-iodobenzene: is a halogenated aromatic compound with the molecular formula C6HBr2Cl2I and a molecular weight of 430.69 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, making it a highly substituted benzene derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-dichloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of a suitable precursor, followed by chlorination and iodination steps. For example, starting with a benzene derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Chlorination can be performed using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3). Finally, iodination can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the halogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2R) under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron (Fe) catalyst.
Chlorination: Chlorine (Cl2) with aluminum chloride (AlCl3) catalyst.
Iodination: Iodine (I2) with nitric acid (HNO3) as an oxidizing agent.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Applications De Recherche Scientifique
1,3-Dibromo-2,5-dichloro-4-iodobenzene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Analytical Chemistry: The compound is used as a reference standard in analytical methods such as chromatography and spectroscopy.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2,5-dichloro-4-iodobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The halogen atoms on the benzene ring can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved include the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
1,2-Dibromo-3-chloropropane: A halogenated propane derivative with similar halogen substitution patterns.
1,4-Diiodobenzene: A benzene derivative with two iodine atoms attached to the benzene ring.
1,3-Dichloro-5-iodobenzene: A benzene derivative with chlorine and iodine atoms attached to the benzene ring.
Uniqueness: 1,3-Dibromo-2,5-dichloro-4-iodobenzene is unique due to the presence of multiple halogen atoms (bromine, chlorine, and iodine) on the benzene ring, which imparts distinct chemical reactivity and properties. This high degree of halogenation makes it a valuable compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C6HBr2Cl2I |
|---|---|
Poids moléculaire |
430.69 g/mol |
Nom IUPAC |
1,3-dibromo-2,5-dichloro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2Cl2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H |
Clé InChI |
NLMZCDYJTQZBDN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Cl)Br)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



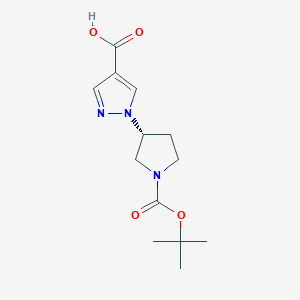


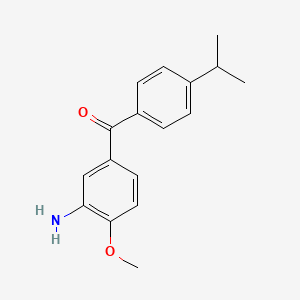
![(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B12990007.png)
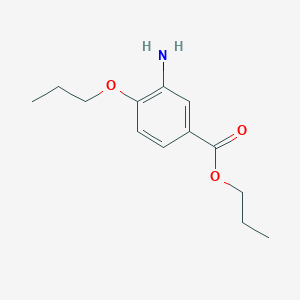
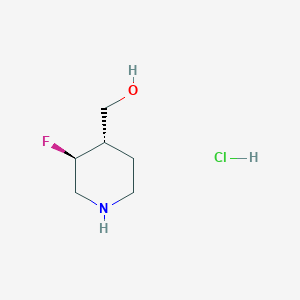


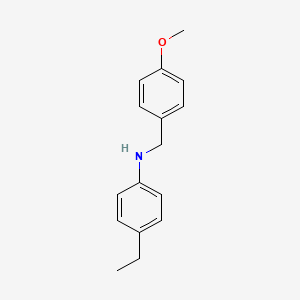
![5-Benzyl 1-(tert-butyl) (2R,3aS,7aR)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12990035.png)
